molecular formula C23H39ClN2 B15279959 1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride CAS No. 859218-37-4

1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride

Cat. No.: B15279959
CAS No.: 859218-37-4
M. Wt: 379.0 g/mol
InChI Key: VODIOFXRKKWRHX-UHFFFAOYSA-N
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Description

1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride is a complex organic compound with a unique structure that includes a piperazine ring substituted with a propyl group and a phenyl ring bearing a tetramethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Propyl Group: The piperazine ring is then alkylated with a propyl halide in the presence of a strong base such as sodium hydride.

    Attachment of the Phenyl Ring: The phenyl ring bearing the tetramethylcyclohexyl group is introduced through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclopropylmethyl)-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine
  • 1-Propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine

Uniqueness

1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine is unique due to its specific substitution pattern and the presence of the tetramethylcyclohexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

859218-37-4

Molecular Formula

C23H39ClN2

Molecular Weight

379.0 g/mol

IUPAC Name

1-propyl-4-[2-(3,3,5,5-tetramethylcyclohexyl)phenyl]piperazine;hydrochloride

InChI

InChI=1S/C23H38N2.ClH/c1-6-11-24-12-14-25(15-13-24)21-10-8-7-9-20(21)19-16-22(2,3)18-23(4,5)17-19;/h7-10,19H,6,11-18H2,1-5H3;1H

InChI Key

VODIOFXRKKWRHX-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)C2=CC=CC=C2C3CC(CC(C3)(C)C)(C)C.Cl

Origin of Product

United States

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